molecular formula C13H9Cl2NO B1452550 2-(2,5-Dichlorobenzoyl)-6-methylpyridine CAS No. 1187165-91-8

2-(2,5-Dichlorobenzoyl)-6-methylpyridine

Cat. No.: B1452550
CAS No.: 1187165-91-8
M. Wt: 266.12 g/mol
InChI Key: HXXYWJHIQYOSJA-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzoyl)-6-methylpyridine is a high-purity chemical reagent designed for research and development applications. This compound features a dichlorobenzoyl moiety linked to a methylpyridine ring, a structural motif of significant interest in medicinal chemistry . While the specific biological profile of this exact molecule is under investigation, its core structure is recognized as a valuable scaffold in the synthesis of novel bioactive molecules. Pyridine and benzoyl-derived compounds are frequently explored for their potential to interact with various enzymatic targets . Related analogues, particularly those incorporating dichlorophenyl groups, have demonstrated potent inhibitory activity against kinases such as PIM-1 and have shown promise as apoptotic inducers in oncological research . The presence of the 2,5-dichlorobenzoyl group is a key feature seen in other specialized chemicals, suggesting potential utility in developing compounds with specific biological or physicochemical properties . Researchers can leverage this compound as a key intermediate for constructing more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known for their diverse pharmacological profiles . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-7-9(14)5-6-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXYWJHIQYOSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(2,5-Dichlorobenzoyl)-6-methylpyridine is a chemical compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

  • Chemical Formula : C13H9Cl2NO
  • Molecular Weight : 266.12 g/mol
  • CAS Number : 1187165-91-8

The compound features a dichlorobenzoyl group attached to a methylpyridine moiety, which contributes to its diverse biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily focusing on antimicrobial and cytotoxic effects.

Antimicrobial Activity

The compound has been evaluated for its efficacy against several microbial strains. Notably, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusSelective inhibition
Candida speciesAntifungal activity noted

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly for treating infections caused by resistant strains.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

  • Cell Lines Tested : HaCat (human keratinocytes), Balb/c 3T3 (mouse fibroblasts)
  • Methodology : MTT assay was employed to evaluate cell viability after treatment with the compound.

Results indicated that the compound exhibited promising cytotoxicity against specific cancer cell lines while maintaining selectivity towards non-cancerous cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and growth.
  • Binding Interactions : Molecular docking studies have shown that it forms hydrogen bonds with critical amino acid residues in target proteins, enhancing its inhibitory potential.
  • Reactive Intermediates : The presence of the dichlorobenzoyl group allows for potential electrophilic interactions with nucleophilic sites in biological macromolecules.

Research Findings and Data Analysis

Recent studies have highlighted the structure-activity relationship (SAR) of related compounds, indicating that modifications in the chemical structure can significantly influence biological activity.

Compound VariantBiological ActivityRemarks
2-(4-Chlorobenzoyl)-6-methylpyridineModerate antimicrobial activityLess potent than dichlorinated variant
2-(3-Nitrobenzoyl)-6-methylpyridineLow cytotoxicityPoor binding affinity

These findings underscore the importance of specific substituents in enhancing or diminishing biological activity.

Scientific Research Applications

Agricultural Applications

Pesticidal Properties
Compounds similar to 2-(2,5-Dichlorobenzoyl)-6-methylpyridine are often explored for their pesticidal properties. The chlorinated aromatic structure may enhance the compound's ability to act as a pesticide or herbicide by interfering with the metabolic processes of pests . Further research could elucidate its effectiveness and safety profile in agricultural settings.

Material Science Applications

Polymer Synthesis
The compound's reactivity may be exploited in the synthesis of novel polymers. By incorporating this compound into polymer matrices, researchers can potentially create materials with enhanced properties such as thermal stability and chemical resistance . These materials could find applications in coatings, adhesives, and other industrial products.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Activity of Pyridine Derivatives Evaluated various pyridine derivatives for antibacterial efficacyCompounds demonstrated significant activity against resistant strains; suggests potential for this compound
Enzyme Inhibition Studies Investigated enzyme inhibitors for metabolic diseasesHighlighted the potential for similar compounds to regulate enzyme activity effectively
Pesticidal Efficacy of Chlorinated Compounds Assessed chlorinated compounds as pesticidesFound promising results indicating potential applications in pest control

Preparation Methods

Acylation of 6-Methylpyridine with 2,5-Dichlorobenzoyl Chloride

The most direct and widely used synthetic route to 2-(2,5-Dichlorobenzoyl)-6-methylpyridine involves the electrophilic acylation of 6-methylpyridine (also known as 6-methylpyridine or 6-picoline) with 2,5-dichlorobenzoyl chloride.

Reaction Overview:

  • Reactants: 6-Methylpyridine and 2,5-dichlorobenzoyl chloride
  • Catalysts/Bases: Pyridine or triethylamine to neutralize HCl formed
  • Solvents: Dichloromethane, chloroform, or other inert organic solvents
  • Temperature: Room temperature to slightly elevated (25–50 °C)
  • Reaction Time: Several hours until completion (monitored by TLC or GC)

Mechanism: The lone pair on the nitrogen of the pyridine ring activates the ring towards electrophilic substitution at the 2-position. The acyl chloride acts as an electrophile, forming the benzoyl-substituted pyridine after nucleophilic attack and elimination of HCl.

Notes:

  • Use of a base like pyridine or triethylamine is crucial to trap HCl and drive the reaction forward.
  • The position selectivity (at the 2-position of pyridine) is influenced by the directing effects of the methyl substituent at the 6-position.
  • Purification typically involves aqueous workup and recrystallization or chromatography.

Alternative Synthetic Routes and Precursors

While direct acylation is common, alternative routes may be employed depending on availability of starting materials and desired purity:

  • From 2,5-Dichlorobenzoic Acid: Conversion of 2,5-dichlorobenzoic acid to its acid chloride (using reagents like thionyl chloride or oxalyl chloride) followed by acylation of 6-methylpyridine.
  • Halogenation of 2-(6-methylpyridinyl)benzoyl derivatives: Starting from a benzoyl-substituted 6-methylpyridine, selective chlorination at the 2 and 5 positions of the benzoyl ring can be performed using chlorine or other chlorinating agents under controlled conditions.

Comparative Analysis of Preparation Conditions

Parameter Typical Conditions for this compound Synthesis
Starting Materials 6-Methylpyridine, 2,5-Dichlorobenzoyl chloride
Base Pyridine or triethylamine
Solvent Dichloromethane, chloroform, or similar inert solvents
Temperature 25–50 °C
Reaction Time 2–6 hours
Workup Aqueous quench, extraction, drying, purification
Yield Typically moderate to high (60–85%) depending on conditions

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Direct Acylation 6-Methylpyridine + 2,5-Dichlorobenzoyl chloride Pyridine base, DCM solvent, RT-50 °C Straightforward, high yield Requires handling acid chlorides
Acid Chloride Preparation + Acylation 2,5-Dichlorobenzoic acid → acid chloride → acylation Thionyl chloride for acid chloride formation; then acylation as above Allows use of acid instead of acid chloride Additional step, toxic reagents
Post-synthetic Halogenation Preformed benzoylpyridine + Cl2 or chlorinating agents Controlled chlorination conditions Enables selective chlorination Risk of over-chlorination, side reactions

Analytical and Characterization Techniques Supporting Preparation

Q & A

Q. Table 1: Hydrolysis Conditions and Observations

ConditionDegradation RateKey DegradantsReference
PBS, pH 7.4, 37°CRapid (t₁/₂ <1h)Free 2,5-dichlorobenzoic acid
Acidic (pH 2.0)SlowerUnchanged

Advanced: How does the dichlorobenzoyl group influence coordination chemistry in metal-organic frameworks (MOFs)?

Answer:
The electron-withdrawing Cl groups enhance Lewis acidity, facilitating coordination with transition metals (e.g., Co2+^{2+}):

  • Ligand design : Use this compound as a bidentate ligand.
  • MOF synthesis : Hydrothermal methods (120°C, 24h) with metal salts (e.g., Co(NO3_3)2_2) yield complexes like [Co(L)2_2(H2_2O)]·TFBDC, characterized by single-crystal XRD .
  • Applications : Study magnetic properties (e.g., spin-crossover behavior) or fluorescence quenching effects .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Address variability through:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., SB505124, a pyridine-based inhibitor ).
  • Dose-response curves : Calculate IC50_{50} values across multiple replicates.
  • Mechanistic studies : Perform competitive binding assays (e.g., for proteasome inhibition, compare to ixazomib’s binding to the 20S subunit ).

Advanced: What computational methods are recommended to predict interactions with biological targets?

Answer:

  • Docking simulations : Use AutoDock Vina to model binding to proteasome β5 subunits (PDB: 5LF3).
  • QSAR models : Corporate Hammett constants for Cl substituents to predict electron-withdrawing effects on binding affinity.
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Advanced: How can researchers optimize experimental protocols to mitigate decomposition during biological assays?

Q. Methodology :

  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis.
  • In-situ stabilization : Add antioxidants (e.g., 0.1% ascorbic acid) to assay buffers .
  • Real-time monitoring : Use LC-MS to detect degradants during cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dichlorobenzoyl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dichlorobenzoyl)-6-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.